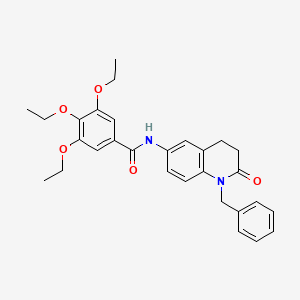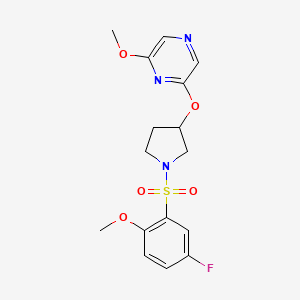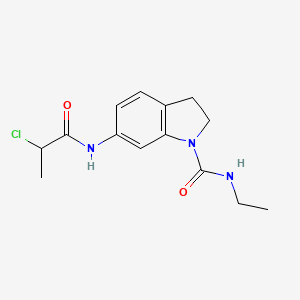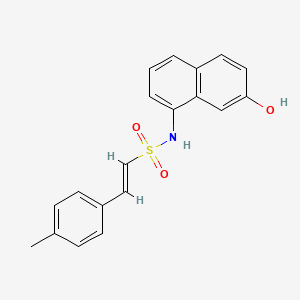
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-triethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-triethoxybenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a derivative of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, which is known for its antioxidant and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-triethoxybenzamide has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anticancer and anti-inflammatory properties. In a study published in the European Journal of Medicinal Chemistry, N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-triethoxybenzamide was found to have potent cytotoxic activity against cancer cells, including breast cancer, lung cancer, and colon cancer cells. In another study published in the Journal of Enzyme Inhibition and Medicinal Chemistry, this compound was found to have anti-inflammatory activity by inhibiting the production of nitric oxide and prostaglandin E2.
Mecanismo De Acción
The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-triethoxybenzamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. In a study published in the European Journal of Medicinal Chemistry, this compound was found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and cell death. In addition, this compound was found to inhibit the activation of NF-κB, a signaling pathway that is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-triethoxybenzamide has been shown to have several biochemical and physiological effects. In a study published in the European Journal of Medicinal Chemistry, this compound was found to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound was found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In a study published in the Journal of Enzyme Inhibition and Medicinal Chemistry, this compound was found to reduce the production of nitric oxide and prostaglandin E2, which are inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-triethoxybenzamide in lab experiments is its potent cytotoxic and anti-inflammatory activity, which makes it a promising candidate for the development of new anticancer and anti-inflammatory drugs. Another advantage is its relatively simple synthesis method, which makes it accessible for further research. However, one limitation is the lack of information on its pharmacokinetics and toxicity, which requires further investigation.
Direcciones Futuras
There are several future directions for the research on N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-triethoxybenzamide. One direction is to investigate its pharmacokinetics and toxicity in vivo, which will provide important information for its potential use in humans. Another direction is to explore its potential applications in other fields, such as neurology and immunology. In addition, further studies are needed to elucidate its mechanism of action and to optimize its structure for increased potency and selectivity. Finally, clinical trials are needed to evaluate its efficacy and safety as a potential anticancer and anti-inflammatory drug.
Métodos De Síntesis
The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-triethoxybenzamide involves a multi-step reaction sequence. The first step is the synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, which is achieved by the condensation of 2-methoxyphenethylamine with ethyl glyoxylate. The second step involves the reaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with benzaldehyde in the presence of a catalyst to form N-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The final step is the reaction of N-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 3,4,5-triethoxybenzoyl chloride to form N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-triethoxybenzamide.
Propiedades
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O5/c1-4-34-25-17-22(18-26(35-5-2)28(25)36-6-3)29(33)30-23-13-14-24-21(16-23)12-15-27(32)31(24)19-20-10-8-7-9-11-20/h7-11,13-14,16-18H,4-6,12,15,19H2,1-3H3,(H,30,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCSJFRWQSNFJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-triethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2398737.png)



![4-Chloro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2398744.png)
![N-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2398746.png)
![Methyl 4-[[2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2398749.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2398750.png)

![N-[[5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2398753.png)

